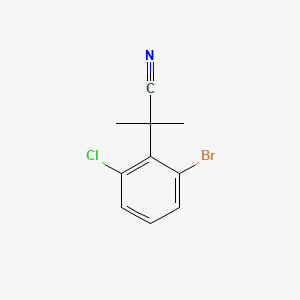

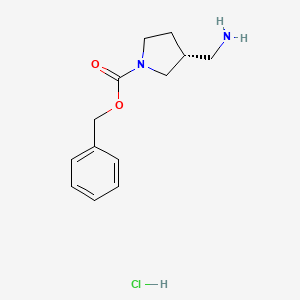

(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride, also known as (R)-methamphetamine hydrochloride, is a stimulant drug with a variety of applications in both medical and scientific research. It is a chiral compound, meaning that it has two mirror-image forms, the (R)- and (S)-enantiomers, which differ in their physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for (R)-methamphetamine hydrochloride.

科学的研究の応用

Asymmetric/Green Synthesis

Chiral amines like ®-1-(4-Chloro-3-methylphenyl)ethanamine HCl are crucial in asymmetric synthesis, which is essential for creating compounds with specific chirality. This process is vital in pharmaceuticals where the chirality of a drug can affect its efficacy and safety .

Heterogeneous Catalytic Systems

In heterogeneous catalysis, chiral amines can be used to create stable, recyclable catalysts that facilitate the synthesis of other chiral compounds. This application is significant in industrial processes where efficiency and reusability are key .

Organocatalysts for Asymmetric Catalysis

Chiral amines serve as organocatalysts, which are small organic molecules that catalyze chemical reactions. They are particularly useful in asymmetric catalysis to produce enantiomerically pure substances .

Encapsulation in Porous Materials

Encapsulating chiral amines within porous materials can enhance their catalytic properties and allow for their use in continuous flow processes, which are increasingly popular in chemical manufacturing .

Bioconversion Systems

Chiral amines play a role in bioconversion systems where they function as intermediates or catalysts in the production of complex organic molecules. Their use in such systems highlights the intersection of chemistry and biology .

Pharmaceutical Applications

Approximately 40-45% of small molecule pharmaceuticals contain chiral amine components. The synthesis of these compounds is crucial for developing new medications and treatments .

Fine Chemicals and Agrochemicals

The production of fine chemicals and agrochemicals often requires chiral amines due to their ability to impart specific properties to these substances, such as increased potency or selectivity .

Enantioselective Deprotonation Reactions

Chiral amines are used as bases in enantioselective deprotonation reactions, which are important for producing enantiomerically pure acids and their derivatives .

特性

IUPAC Name |

(1R)-1-(4-chloro-3-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJLPGIVLDGISK-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](C)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704228 |

Source

|

| Record name | (1R)-1-(4-Chloro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride | |

CAS RN |

1255306-36-5 |

Source

|

| Record name | (1R)-1-(4-Chloro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577952.png)

![3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B577953.png)